molecular formula C17H15NO3 B14320008 3-(2H-1,3-Benzodioxol-5-yl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 110773-45-0

3-(2H-1,3-Benzodioxol-5-yl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B14320008
CAS No.: 110773-45-0
M. Wt: 281.30 g/mol
InChI Key: DGYIHCWNQKDYIR-UHFFFAOYSA-N
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Description

3-(2H-1,3-Benzodioxol-5-yl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a complex organic compound that features a benzodioxole moiety fused with a dihydroisoquinolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-Benzodioxol-5-yl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole derivatives with isoquinoline precursors under controlled conditions. The reaction often requires catalysts such as Lewis acids and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-Benzodioxol-5-yl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include various substituted benzodioxole and isoquinoline derivatives, which can be further utilized in different chemical applications.

Scientific Research Applications

3-(2H-1,3-Benzodioxol-5-yl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2H-1,3-Benzodioxol-5-yl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzodioxol-5-yl)ethanol
  • N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine
  • 5-[(1S,3aR,4S,6aR)-4-(2H-1,3-benzodioxol-5-yl)-hexahydrofuro[3,4-c]furan-1-yl]-2H-1,3-benzodioxole

Uniqueness

Compared to similar compounds, 3-(2H-1,3-Benzodioxol-5-yl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one stands out due to its unique combination of the benzodioxole and dihydroisoquinolinone moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

110773-45-0

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-2-methyl-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C17H15NO3/c1-18-14(8-11-4-2-3-5-13(11)17(18)19)12-6-7-15-16(9-12)21-10-20-15/h2-7,9,14H,8,10H2,1H3

InChI Key

DGYIHCWNQKDYIR-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC2=CC=CC=C2C1=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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